molecular formula C11H17N3O2 B2826847 Tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 2011077-72-6

Tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No. B2826847
CAS RN: 2011077-72-6
M. Wt: 223.276
InChI Key: HGZIMVWZUIFNIL-UHFFFAOYSA-N
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Description

“Tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate” is a chemical compound that is used as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates . It has an empirical formula of C13H21N3O2 and a molecular weight of 251.32 .


Synthesis Analysis

The synthesis of this compound involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives in 80–92% yield . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a rigid linker region. The incorporation of rigidity into this region may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Chemical Reactions Analysis

This compound is a reagent type: linker . It has functional groups such as ester and Boc, carboxylic acid . It is stored at a temperature of 2-8°C .


Physical And Chemical Properties Analysis

The compound has an empirical formula of C13H21N3O2 and a molecular weight of 251.32 . It is stored at a temperature of 2-8°C . It has functional groups such as ester and Boc, carboxylic acid .

Mechanism of Action

The compound is useful in PROTAC development for targeted protein degradation . It acts as a rigid linker in the development of bifunctional protein degraders . The rigidity in the linker region may impact the 3D orientation of the degrader, influencing ternary complex formation and optimization of drug-like properties .

Safety and Hazards

The compound is classified as a Combustible Solid . It has a WGK of 3 . The Flash Point is not applicable .

Future Directions

The compound is being developed in partnership with ComInnex . It is being used in the development of PROTACs for targeted protein degradation . The future directions of this compound may involve further optimization of its properties for more effective protein degradation .

properties

IUPAC Name

tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-9(15)8-7-14-6-4-5-12-10(14)13-8/h7H,4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZIMVWZUIFNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN2CCCNC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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